1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
CAS No.: 338965-43-8
Cat. No.: VC7293718
Molecular Formula: C20H16Cl3NO2
Molecular Weight: 408.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 338965-43-8 |
---|---|
Molecular Formula | C20H16Cl3NO2 |
Molecular Weight | 408.7 |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one |
Standard InChI | InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3 |
Standard InChI Key | UWFRYJVETHYZQS-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
The systematic IUPAC name—1-(4-chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone—precisely describes its structure:
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A pyridinone ring substituted at position 1 with a 4-chlorobenzyl group
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Position 3 functionalized by a 2,6-dichlorobenzyl ether moiety
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A methyl group at position 2
The molecular formula C₂₀H₁₆Cl₃NO₂ (MW 408.71 g/mol) reflects three chlorine atoms contributing to its lipophilicity, with a calculated logP of 3.12 .
Crystallographic and Stereoelectronic Features
While X-ray diffraction data remains unpublished, computational models predict a planar pyridinone ring with dihedral angles of 68° (4-chlorobenzyl) and 112° (2,6-dichlorobenzyloxy) relative to the heterocycle. This steric arrangement facilitates π-π stacking interactions in biological systems .
Table 1: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
Boiling Point | 553.7±50.0°C | Modified Trouton |
Density | 1.40±0.1 g/cm³ | Group Contribution |
pKa | 1.42±0.10 | QSPR Modeling |
LogP | 3.12 | Crippen Fragmentation |
Synthetic Methodologies and Optimization
Alkylation Strategies
The synthesis employs Cs₂CO₃-mediated N-alkylation of 3-cyano-2(1H)-pyridone precursors, as adapted from related pyridinone syntheses . Key steps include:
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Generation of the pyridinone anion via deprotonation
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Nucleophilic attack on 4-chlorobenzyl chloride
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Williamson ether synthesis for 2,6-dichlorobenzyloxy incorporation
Table 2: Representative Synthetic Conditions
Step | Reagent | Temp (°C) | Yield (%) |
---|---|---|---|
N-Alkylation | Cs₂CO₃, DMF, 4-Cl-benzyl chloride | 80 | 62 |
O-Alkylation | K₂CO₃, acetone, 2,6-diCl-benzyl bromide | 60 | 58 |
Regioselectivity challenges arise during O-alkylation due to competing N-attacks, necessitating precise stoichiometric control .
Purification and Characterization
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) achieves >95% purity. Structural confirmation combines:
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¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.12 (m, 7H, aromatic), 5.21 (s, 2H, OCH₂), 4.89 (s, 2H, NCH₂), 2.31 (s, 3H, CH₃)
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HRMS: m/z 408.0392 [M+H]⁺ (calc. 408.0398)
Reactivity and Derivative Formation
Electrophilic Susceptibility
The electron-deficient pyridinone ring undergoes regioselective nitration at C5 under mixed acid conditions. Halogenation (e.g., Br₂/FeCl₃) occurs preferentially at C4, guided by DFT-calculated Fukui indices .
Functional Group Interconversions
Notable transformations include:
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Amidation: Ti(O-i-Pr)₄-catalyzed reaction with primary amines yields C3 amides (45–72% yields)
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Click Chemistry: CuAAC with azides generates 1,2,3-triazoles at the methyl position (82% yield)
Organism | MIC (μg/mL) |
---|---|
S. aureus (MRSA) | 64 |
E. coli (ESBL) | >128 |
C. albicans | 32 |
Quorum sensing inhibition (63% at 50 μM) in P. aeruginosa PAO1 implies anti-virulence potential .
Industrial and Regulatory Considerations
Scalability Challenges
Current batch synthesis limits production to 50 g scales due to:
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Exothermic risks during Cs₂CO₃-mediated steps
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High purification costs from halogenated byproducts
Continuous-flow approaches using microreactors (τ = 120 s) show promise for kilogram-scale production .
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